molecular formula C8H15N B1488099 N-(but-3-en-1-yl)cyclobutanamine CAS No. 1342386-48-4

N-(but-3-en-1-yl)cyclobutanamine

Cat. No.: B1488099
CAS No.: 1342386-48-4
M. Wt: 125.21 g/mol
InChI Key: XYJHPOWIKRNXLY-UHFFFAOYSA-N
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Description

N-(but-3-en-1-yl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a but-3-en-1-yl group. Cyclobutanamine derivatives are of interest in medicinal chemistry due to their constrained ring geometry, which influences pharmacokinetics and target binding. For instance, substituted cyclobutanamines like N-(4-(Morpholinomethyl)benzyl)cyclobutanamine and N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine have been synthesized and characterized for antiviral applications .

Properties

CAS No.

1342386-48-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-but-3-enylcyclobutanamine

InChI

InChI=1S/C8H15N/c1-2-3-7-9-8-5-4-6-8/h2,8-9H,1,3-7H2

InChI Key

XYJHPOWIKRNXLY-UHFFFAOYSA-N

SMILES

C=CCCNC1CCC1

Canonical SMILES

C=CCCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(but-3-en-1-yl)formamide

  • Molecular Formula: C₅H₉NO
  • Key Features : Contains a formamide group instead of a cyclobutanamine moiety.
  • Physical Properties : White solid (melting point: 77–79°C), lower molecular weight (99.13 g/mol) compared to cyclobutanamine derivatives.
  • Synthesis : Prepared via formylation of but-3-en-1-amine, yielding 24% .
  • NMR Data : Distinct δ 8.32 (formyl proton) and δ 5.73–5.51 (alkene protons) in CDCl₃ .

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

  • Molecular Formula : C₁₅H₂₁N
  • Key Features : Contains dual butenyl chains and a benzyl group, increasing hydrophobicity.
  • Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .
  • Applications : Used in chemical manufacturing, likely as an intermediate for complex amines.

1-(Aminomethyl)cyclobutanamine

  • Molecular Formula : C₅H₁₂N₂
  • Key Features : Cyclobutane core with a primary amine substituent.

N-Methyl-3-(methylsulfanyl)cyclobutan-1-amine

  • Molecular Formula: C₇H₁₄ClNO
  • Key Features : Methylsulfanyl group enhances sulfur-mediated interactions (e.g., hydrogen bonding).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards/Reactivity Applications Reference
N-(but-3-en-1-yl)cyclobutanamine C₈H₁₅N 125.21 (calculated) Cyclobutane, butenyl, amine Likely moderate toxicity Medicinal chemistry Inferred
N-(but-3-en-1-yl)formamide C₅H₉NO 99.13 Formamide, butenyl Low reactivity Intermediate synthesis
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine C₁₅H₂₁N 215.33 Dual alkenes, benzyl H302, H315, H335 Chemical manufacturing
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Cyclobutane, primary amine No acute toxicity reported Drug discovery
N-Methyl-3-(methylsulfanyl)cyclobutan-1-amine C₇H₁₄ClNO 131.24 Methylsulfanyl, cyclobutane Not specified Antiviral agent development

Structural and Functional Insights

  • Cyclobutane vs. Linear Chains : Cyclobutanamine derivatives exhibit rigid conformations, enhancing binding specificity compared to flexible analogs like N-benzylbut-3-en-1-amine .
  • Alkene Reactivity : The butenyl group in this compound allows for further functionalization (e.g., epoxidation or hydroamination), similar to N-(but-3-en-1-yl)-4-nitrobenzenesulfonamide .
  • Safety Considerations : Benzyl-substituted amines (e.g., N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine ) pose higher toxicity risks than aliphatic or cyclobutane-containing analogs .

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